molecular formula C8H10ClNO B575167 3-(2-Chloroethoxy)aniline CAS No. 178910-32-2

3-(2-Chloroethoxy)aniline

Cat. No.: B575167
CAS No.: 178910-32-2
M. Wt: 171.624
InChI Key: DXXPALPCLCHBSU-UHFFFAOYSA-N
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Description

It is a pale yellow liquid with a slightly sweet odor and is commonly used in the manufacturing of dyes, pigments, and pharmaceuticals.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cellular Effects

The cellular effects of 3-(2-Chloroethoxy)aniline are currently unknown. Anilines have been shown to have effects on various types of cells

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Anilines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown. The stability, degradation, and long-term effects on cellular function of anilines have been studied in in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are currently unknown. The effects of anilines at different dosages have been studied in animal models

Metabolic Pathways

The metabolic pathways involving this compound are currently unknown. Anilines are known to be involved in various metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown. Anilines are known to interact with various transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently unknown. Rnas can aggregate in distinct patterns within various cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Chloroethoxy)aniline can be synthesized from 1-(2-chloroethoxy)-3-nitrobenzene. The synthesis involves the reduction of the nitro group to an amine group . The reaction conditions typically include the use of hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) in an ethyl acetate solvent at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reduction processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or nitroso compounds.

    Reduction: The nitro group in its precursor can be reduced to form the amine group.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloroethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and peroxymonosulfuric acid (H2SO5).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and nitroso compounds.

    Reduction: this compound from its nitro precursor.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(2-Chloroethoxy)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Compounds with two chlorine atoms on the aniline ring, such as 2,4-dichloroaniline and 3,5-dichloroaniline.

    Chloroaniline: Compounds with a single chlorine atom on the aniline ring, such as 2-chloroaniline and 4-chloroaniline.

Uniqueness

3-(2-Chloroethoxy)aniline is unique due to the presence of the chloroethoxy group, which imparts distinct chemical properties and reactivity compared to other chloroaniline derivatives. This unique structure allows for specific applications in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

3-(2-chloroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXPALPCLCHBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651003
Record name 3-(2-Chloroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178910-32-2
Record name 3-(2-Chloroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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